molecular formula C11H11FO3 B1325800 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid CAS No. 951892-59-4

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid

Cat. No. B1325800
M. Wt: 210.2 g/mol
InChI Key: DZNCKXZNESNGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of butyric acid, with a 3-fluoro-2-methylphenyl group attached to the fourth carbon . Butyric acid is a carboxylic acid and is often involved in the production of esters for various industrial applications.


Molecular Structure Analysis

The molecular structure would likely consist of a four-carbon backbone (butyric acid), with a 3-fluoro-2-methylphenyl group attached to the fourth carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like Suzuki–Miyaura coupling or protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the 3-fluoro-2-methylphenyl group and the butyric acid moiety .

Scientific Research Applications

Crystal Structure Analysis 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, a compound with structural similarities, has been analyzed for its crystal structure. The study revealed specific angles and hydrogen bonds forming a two-dimensional network, highlighting its potential for material science and crystallography applications (Nayak et al., 2013).

Neuroprotective Agent Synthesis Compounds structurally related to 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid have been synthesized as potent inhibitors of kynurenine-3-hydroxylase. This enzyme plays a crucial role in neurodegenerative diseases, suggesting potential applications in developing neuroprotective agents (Drysdale et al., 2000).

Anti-inflammatory and Analgesic Research Studies have synthesized derivatives of compounds related to 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid for potential use as anti-inflammatory and analgesic agents. The nature of the substituents in these compounds plays a significant role in their biological activities (Muralidharan et al., 2019).

Synthesis of Halogenated Derivatives Research on the synthesis of various halogenated derivatives of compounds like 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid has been conducted. These derivatives have potential applications in medicinal chemistry and organic synthesis (Jojima et al., 1979).

Chemical and Biological Activity Exploration Experimental and theoretical tools have been used to explore the detailed spectroscopic characteristics, chemical, and biological activity of related pyrone derivatives. This research aids in understanding the biological activities and potential pharmaceutical applications of these compounds (Al-Otaibi & Mary, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many organic compounds pose risks related to flammability, reactivity, and health hazards .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, fluorinated compounds are of interest in various fields including pharmaceuticals and materials science .

properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-8(3-2-4-9(7)12)10(13)5-6-11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNCKXZNESNGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261646
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid

CAS RN

951892-59-4
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.